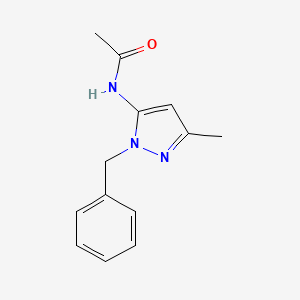
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide, also known as BzMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BzMPA belongs to the class of pyrazole derivatives and has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
Mécanisme D'action
The mechanism of action of N-(2-benzyl-5-methylpyrazol-3-yl)acetamide is not fully understood, but it is believed to act via multiple pathways. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that mediate pain and inflammation. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses. Additionally, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to scavenge free radicals, which can protect cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS), which can damage cells and contribute to the development of various diseases. Additionally, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to reduce the levels of apoptotic markers, which can prevent cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-benzyl-5-methylpyrazol-3-yl)acetamide in lab experiments is its relatively simple synthesis method, which can be easily scaled up for large-scale production. Additionally, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess various biological activities, making it a versatile compound for studying different disease conditions. However, one of the limitations of using N-(2-benzyl-5-methylpyrazol-3-yl)acetamide in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of N-(2-benzyl-5-methylpyrazol-3-yl)acetamide. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of cancer. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess anti-cancer properties, and further studies are needed to elucidate its mechanism of action and efficacy in different types of cancer. Another potential direction is to investigate its potential as a neuroprotective agent. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess antioxidant properties, which can protect neurons from oxidative stress-induced damage. Additionally, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess anti-inflammatory properties, which can reduce inflammation-induced neuronal damage. Overall, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide is a promising compound with various potential therapeutic applications, and further studies are needed to fully understand its biological activities and therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-benzyl-5-methylpyrazol-3-yl)acetamide involves the reaction of 2-benzyl-5-methylpyrazole with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds via the formation of an intermediate compound, which is subsequently hydrolyzed to yield N-(2-benzyl-5-methylpyrazol-3-yl)acetamide. The yield of N-(2-benzyl-5-methylpyrazol-3-yl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has also been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. Furthermore, N-(2-benzyl-5-methylpyrazol-3-yl)acetamide has been shown to possess anti-cancer properties, making it a potential candidate for the treatment of cancer.
Propriétés
IUPAC Name |
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-8-13(14-11(2)17)16(15-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAWQMPGEFGPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B7476593.png)

![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)


![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)
![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)
![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)